Product packaging for 1-Ethynyl-3-isopropylbenzene(Cat. No.:CAS No. 75659-51-7)

1-Ethynyl-3-isopropylbenzene

Cat. No.: B3153332
CAS No.: 75659-51-7
M. Wt: 144.21 g/mol
InChI Key: MPHWKUPDZYACTI-UHFFFAOYSA-N
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Description

Structural Characteristics and Nomenclature

Molecular Architecture and Isomeric Considerations

1-Ethynyl-3-isopropylbenzene is an organic compound featuring a benzene (B151609) ring substituted with an ethynyl (B1212043) group (-C≡CH) and an isopropyl group (-CH(CH₃)₂). Its molecular formula is C₁₁H₁₂ and it has a molecular weight of approximately 144.21 g/mol . The substitution pattern, with the functional groups at the first and third positions of the benzene ring, is known as a meta-configuration.

Structural isomers, which have the same molecular formula but different arrangements of atoms, are a key consideration. The primary isomers of ethynyl-isopropylbenzene are 1-ethynyl-2-isopropylbenzene (B3056968) (ortho) and 1-ethynyl-4-isopropylbenzene (B1298540) (para). nih.govnih.gov These isomers, while sharing the same constituent atoms, can exhibit different physical and chemical properties due to the varied spatial arrangement of the ethynyl and isopropyl groups on the benzene ring.

Distinctive Features of the Ethynyl and Isopropyl Substituents

The chemical personality of this compound is shaped by its two functional groups. The ethynyl group , with its carbon-carbon triple bond, introduces a region of high electron density and linearity. This group is known to be electron-withdrawing through inductive effects, which can influence the reactivity of the aromatic ring. researchgate.net It also provides a reactive site for various chemical transformations, such as addition reactions and coupling reactions.

In contrast, the isopropyl group is an alkyl substituent and is considered an electron-donating group. libretexts.org This property arises from the inductive effect of the alkyl group, which can increase the electron density of the benzene ring. libretexts.org The bulky nature of the isopropyl group can also introduce steric hindrance, potentially influencing the regioselectivity of reactions involving the aromatic ring. solubilityofthings.com

Significance and Research Focus Areas

The unique combination of an electron-withdrawing ethynyl group and an electron-donating isopropyl group on a benzene ring makes this compound a compound of interest in several areas of chemical research.

Importance in Organic Synthesis and Chemical Transformations

This compound serves as a valuable intermediate in organic synthesis. smolecule.com The ethynyl group is particularly amenable to a variety of chemical reactions. For instance, it can participate in transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form more complex molecules. smolecule.com This reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.

Furthermore, the aromatic ring itself can undergo electrophilic aromatic substitution reactions. The directing effects of the existing ethynyl and isopropyl groups will influence the position of incoming electrophiles. The ethynyl group is generally considered a meta-director, while the isopropyl group is an ortho-, para-director. The interplay of these electronic effects can lead to specific substitution patterns.

Role in Advanced Materials Development

The presence of the ethynyl group in this compound makes it a candidate for the development of advanced materials. Ethynyl-containing aromatic compounds are known precursors to polymers with interesting thermal and electronic properties. google.com Polymerization can occur through the triple bond, leading to the formation of a conjugated polymer backbone. These materials are often investigated for their potential use in electronics and other high-performance applications. google.com

Comparative Perspectives with Related Aromatic Hydrocarbons

To better understand the properties of this compound, it is useful to compare it with related aromatic hydrocarbons.

Cumene (B47948) (Isopropylbenzene): Cumene is a simpler aromatic hydrocarbon, containing only an isopropyl group on a benzene ring. nih.gov It serves as a useful reference for understanding the influence of the isopropyl group alone. The addition of the ethynyl group in this compound introduces a site of unsaturation and alters the electronic properties of the ring, making it more reactive towards certain reagents.

1-Ethyl-3-isopropylbenzene: This compound is structurally similar, with an ethyl group replacing the ethynyl group. chemicalbook.comchegg.com Both the ethyl and isopropyl groups are alkyl substituents and electron-donating. The primary difference lies in the reactivity conferred by the ethynyl group's triple bond in this compound, which is absent in its ethyl-substituted counterpart.

Other Aromatic Hydrocarbons: Aromatic hydrocarbons, in general, are characterized by the presence of one or more benzene rings. chandra-asri.com They are typically nonpolar and have characteristic odors. chandra-asri.com Polycyclic aromatic hydrocarbons (PAHs), which contain multiple fused aromatic rings, represent a more complex class of these compounds. iarc.fr The reactivity and physical properties of these hydrocarbons are largely dictated by their size, structure, and the nature of any substituent groups. iarc.fr

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₁₁H₁₂144.21192
CumeneC₉H₁₂120.19152-154
1-Ethyl-3-isopropylbenzeneC₁₁H₁₆148.24~191-192
1-Ethynyl-4-isopropylbenzeneC₁₁H₁₂144.22200

Data sourced from various chemical suppliers and databases.

Table 2: Isomers of Ethynyl-isopropylbenzene

IsomerIUPAC NameCAS Number
Ortho1-Ethynyl-2-isopropylbenzene75659-50-6
MetaThis compound75659-51-7
Para1-Ethynyl-4-isopropylbenzene23152-99-0

Data sourced from PubChem and other chemical databases. nih.govnih.gov

Structural and Reactivity Comparisons with Cumene and Pseudocumene

The structure of this compound confers reactivity that is distinct from its simpler analogue, cumene (isopropylbenzene), and other alkylbenzenes. The primary difference lies in the electronic nature of the ethynyl substituent compared to an alkyl group.

Structural and Physical Properties

The key structural difference is the replacement of a hydrogen atom on the benzene ring of cumene with a linear, sp-hybridized ethynyl group. This modification influences the molecule's physical properties. While specific, verified data for this compound is sparse, data for its isomer, 1-ethynyl-4-isopropylbenzene, can be used for general comparison.

Property1-Ethynyl-4-isopropylbenzene (para-isomer)Cumene (Isopropylbenzene)
Molecular FormulaC₁₁H₁₂ nih.govC₉H₁₂
Molar Mass144.21 g/mol nih.gov120.19 g/mol
Boiling PointNot available152.4 °C
Key Functional GroupsIsopropyl, Ethynyl cymitquimica.comIsopropyl

Reactivity Comparison

The difference in reactivity between this compound and cumene is primarily governed by the electronic effects of their respective substituents.

Cumene : The isopropyl group is an alkyl group, which acts as an electron-donating group (EDG) through an inductive effect. libretexts.org This increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. This effect is known as activation, and it speeds up the rate of electrophilic aromatic substitution (EAS). libretexts.orgmasterorganicchemistry.com

This compound : This molecule presents a more complex scenario with two substituents possessing opposing electronic effects.

The isopropyl group is an activating EDG. libretexts.org

This combination of an activating and a deactivating group on the same ring leads to a nuanced reactivity profile, where the rate of reactions like EAS is a balance of these competing influences.

Influence of Substituent Position on Chemical Behavior (e.g., Ortho vs. Meta Isomers)

The position of substituents on a benzene ring is critical in determining the regiochemical outcome of subsequent reactions, a principle known as the directing effect. savemyexams.com The behavior of this compound (a meta-disubstituted isomer) can be understood by analyzing the directing effects of each group and how they interact, and then contrasting this with a hypothetical ortho-isomer.

Directing Effects of Substituents

In electrophilic aromatic substitution, existing substituents guide the incoming electrophile to specific positions on the ring.

SubstituentElectronic EffectRing EffectDirecting EffectReference
-CH(CH₃)₂ (Isopropyl)Electron-Donating (Inductive)ActivatingOrtho, Para libretexts.orglibretexts.org
-C≡CH (Ethynyl)Electron-Withdrawing (Inductive) / Electron-Releasing (Resonance)DeactivatingMeta libretexts.orgrsc.org

Influence in Meta vs. Ortho Isomers

This compound (Meta Isomer) : When two substituents are present, the directing effect of the more powerful activating group typically dominates. chemistrysteps.com

The isopropyl group (a weak activator) directs incoming electrophiles to its ortho positions (positions 2 and 4) and its para position (position 6).

The ethynyl group (a deactivator) directs to its meta positions (positions 5 and a shared position at 1). Since the activating group's influence is stronger, substitution is expected to occur primarily at the positions it directs to: 2, 4, and 6. However, steric hindrance from the existing groups may play a role. youtube.com For instance, attack at position 2, which is between the two substituents, could be sterically hindered. chemistrysteps.com Therefore, the most likely products of an EAS reaction would be substitution at positions 4 and 6.

1-Ethynyl-2-isopropylbenzene (Hypothetical Ortho Isomer) : In this arrangement, the steric and electronic effects would be significantly different.

The isopropyl group would direct to its ortho position (6) and its para position (4).

The ethynyl group would direct to its meta positions (3 and 5). Here, the directing effects are not as reinforcing. The stronger activating isopropyl group would favor positions 4 and 6. However, the proximity of the two bulky groups would create considerable steric hindrance, especially for an attack at position 6. youtube.comaip.org This steric effect would likely make position 4 (para to the isopropyl group) the most favored site for substitution, as it is the least sterically hindered of the activated positions. libretexts.orgsciepub.com The study of such isomers demonstrates that both electronic directing effects and steric factors are crucial for predicting chemical behavior. aip.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12 B3153332 1-Ethynyl-3-isopropylbenzene CAS No. 75659-51-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynyl-3-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-4-10-6-5-7-11(8-10)9(2)3/h1,5-9H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHWKUPDZYACTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701297582
Record name 1-Ethynyl-3-(1-methylethyl)benzene
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Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75659-51-7
Record name 1-Ethynyl-3-(1-methylethyl)benzene
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Record name 1-Ethynyl-3-(1-methylethyl)benzene
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Record name 1-ethynyl-3-(propan-2-yl)benzene
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Synthetic Methodologies for 1 Ethynyl 3 Isopropylbenzene

Direct Ethynylation Strategies

Direct ethynylation strategies focus on introducing the alkyne functionality onto an existing isopropylbenzene derivative. This approach is often favored for its efficiency, typically involving a cross-coupling reaction.

The most prominent method for the direct ethynylation of isopropylbenzene derivatives is the Sonogashira cross-coupling reaction. wikipedia.org This reaction is a cornerstone in the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide. wikipedia.org For the synthesis of 1-Ethynyl-3-isopropylbenzene, this typically involves the coupling of a 3-isopropyl-substituted aryl halide (e.g., 3-isopropylbromobenzene) with an acetylene (B1199291) source. smolecule.com

To prevent side reactions and self-coupling of the terminal alkyne, a protected form of acetylene, such as ethynyltrimethylsilane (TMSA), is commonly used. smolecule.comscielo.br The TMS group acts as a protecting shield for the terminal alkyne proton and can be easily removed post-coupling to yield the desired terminal alkyne. smolecule.comscielo.br The reaction is catalyzed by a palladium complex, often in conjunction with a copper(I) co-catalyst, and carried out in the presence of a base. wikipedia.orgorganic-chemistry.org The mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by a transmetalation step with a copper-acetylide intermediate, and finally, reductive elimination to yield the coupled product. smolecule.com

Table 1: Typical Reagents for Sonogashira Coupling

Component Example Role
Aryl Halide 3-Isopropylbromobenzene Substrate providing the aryl group. smolecule.com
Alkyne Source Ethynyltrimethylsilane (TMSA) Provides the ethynyl (B1212043) group (protected). smolecule.com
Palladium Catalyst PdCl₂(PPh₃)₂ Primary catalyst for the cross-coupling. scielo.br
Copper Co-catalyst Copper(I) iodide (CuI) Facilitates the formation of the acetylide. scielo.br
Base Triethylamine (Et₃N) Neutralizes the hydrogen halide byproduct. scielo.br
Protecting Group Trimethylsilyl (B98337) (TMS) Prevents unwanted alkyne reactions. smolecule.com

The efficiency of Sonogashira couplings can be highly dependent on the specific reaction conditions, including the choice of catalyst, base, and solvent. wikipedia.org The reaction can be performed under mild conditions, often at room temperature, and even in aqueous media, which enhances its applicability in complex syntheses. wikipedia.org

Research has shown that the stereoelectronic properties of the phosphine (B1218219) ligands on the palladium catalyst significantly influence the reaction's performance. researchgate.net The steric bulk of both the acetylene and the aryl bromide dictates the most effective catalyst system. For instance, sterically demanding aryl bromides require specific phosphine ligands to achieve high conversion rates. researchgate.net Furthermore, electron-withdrawing groups on the aryl halide can improve coupling efficiency. While aryl iodides are generally more reactive than aryl bromides, this difference can be exploited for selective couplings. wikipedia.org Modern variations of the Sonogashira reaction have also been developed that proceed without a copper co-catalyst, which can be advantageous in preventing the formation of diynes (homo-coupling products) and simplifying purification. organic-chemistry.org

Multi-Step Synthesis from Benzene (B151609) and Other Aromatic Precursors

An alternative to direct ethynylation is a multi-step approach starting from simpler, readily available aromatic compounds like benzene. These routes build the target molecule by sequentially introducing the required functional groups.

The Friedel-Crafts reaction is a fundamental tool in organic synthesis for attaching alkyl or acyl groups to an aromatic ring. libretexts.org This electrophilic aromatic substitution is central to building the isopropylbenzene framework from benzene.

The introduction of the isopropyl group onto the benzene ring is classically achieved via the Friedel-Crafts alkylation. libretexts.org This reaction involves treating benzene with an alkylating agent, such as propylene (B89431) or 2-chloropropane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a proton acid like phosphoric acid. libretexts.orgwikipedia.orgmt.com The reaction proceeds through the formation of an isopropyl carbocation (or a related complex), which then acts as the electrophile, attacking the benzene ring to form isopropylbenzene, commonly known as cumene (B47948). libretexts.orgmt.com The industrial production of cumene, a major commodity chemical, heavily relies on this process. wikipedia.orgmt.com

Mechanistic studies indicate that with AlCl₃, dimeric forms of the catalyst may dominate the catalytic cycle, facilitating the formation of a carbocation-aluminate ion pair that attacks the aromatic ring. smolecule.com The reaction is generally rapid, even at moderate temperatures. smolecule.com

Table 2: Common Conditions for Friedel-Crafts Alkylation of Benzene

Parameter Condition Source
Aromatic Substrate Benzene wikipedia.orgmt.com
Alkylating Agent Propylene or 2-Chloropropane libretexts.orgwikipedia.org
Catalyst Aluminum Chloride (AlCl₃) or Phosphoric Acid libretexts.orgwikipedia.org
Temperature 25-250 °C smolecule.comwikipedia.org
Pressure Up to 30 atm (for gas-phase reaction) wikipedia.org

Once isopropylbenzene (cumene) is synthesized, several pathways can be employed to introduce the ethynyl group at the meta-position. Direct ethynylation of the unactivated cumene ring is not feasible. Therefore, the ring must first be functionalized to allow for a cross-coupling reaction. A common strategy involves the selective halogenation (e.g., bromination) of cumene to produce 1-bromo-3-isopropylbenzene. This haloarene can then undergo a Sonogashira coupling, as described in section 2.1.1, to install the ethynyl group. smolecule.com

An alternative multi-step sequence involves starting with a different benzene derivative. For example, one could begin with the Friedel-Crafts acylation of benzene with acetyl chloride to form acetophenone. stackexchange.com The ketone group is a meta-director, which would guide the subsequent Friedel-Crafts alkylation with an isopropyl halide to the desired position, yielding 1-(3-isopropylphenyl)ethanone. stackexchange.com This ketone can then be converted to the terminal alkyne through a series of reactions, for instance, by reaction with phosphorus pentachloride followed by dehydrohalogenation.

Another strategic consideration is the order of introduction of the functional groups. It is possible to first introduce a protected ethynyl group onto a benzene ring via Sonogashira coupling and then perform the Friedel-Crafts alkylation to add the isopropyl group. smolecule.com In this inverted sequence, the use of a silyl (B83357) protecting group, such as trimethylsilyl (TMS), on the alkyne is crucial. The TMS group is stable under the strongly acidic conditions of the Friedel-Crafts reaction, which would otherwise cause the unprotected alkyne to oligomerize. smolecule.com After the successful introduction of the isopropyl group, the TMS group can be selectively removed to reveal the final product, this compound. smolecule.com

Acetylide-Mediated Synthesis Approaches

The formation of an acetylide anion, a potent nucleophile, is a cornerstone in the synthesis of terminal alkynes like this compound. This powerful intermediate can be generated and subsequently utilized in reactions that forge the desired ethynyl group onto the aromatic framework.

Generation and Utilization of Acetylide Anions

Terminal alkynes exhibit a higher acidity compared to other hydrocarbons, a property attributed to the stability of the resulting acetylide anion. libretexts.orglibretexts.org The negative charge in an acetylide anion resides in an sp-hybridized orbital, which has 50% s-character. libretexts.orgopenochem.org This high s-character means the electrons are held closer to the carbon nucleus, leading to a more stable anion. libretexts.orgopenochem.org

The generation of acetylide anions is typically achieved by treating a terminal alkyne with a strong base. masterorganicchemistry.com A commonly used base for this purpose is sodium amide (NaNH₂). libretexts.orgopenochem.orgmasterorganicchemistry.com The acetylide anion, once formed, acts as a strong nucleophile and can participate in substitution reactions, particularly with primary alkyl halides, to form new carbon-carbon bonds. masterorganicchemistry.comlumenlearning.compressbooks.pub This reaction is fundamental in extending carbon chains. masterorganicchemistry.comlumenlearning.com

However, it is important to note that due to their strong basicity, acetylide anions can cause elimination reactions when reacting with secondary and tertiary alkyl halides. masterorganicchemistry.compressbooks.pub

For the synthesis of this compound, a suitable starting material would be 3-isopropylbromobenzene, which would react with an acetylene equivalent.

Table 1: Comparison of Bases for Acetylide Anion Generation

BasepKa of Conjugate AcidSuitabilityReference
Sodium amide (NaNH₂)~38High openochem.orgmasterorganicchemistry.com
n-Butyllithium (n-BuLi)~50High fiveable.me
Sodium hydroxide (B78521) (NaOH)~14Low libretexts.org
Application of Palladium-Catalyzed Sonogashira Coupling Reactions

A highly effective and widely used method for the synthesis of aryl alkynes is the Sonogashira cross-coupling reaction. researchgate.netorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base. organic-chemistry.org

In the context of synthesizing this compound, the Sonogashira coupling would involve the reaction of 3-isopropyl-halobenzene (where the halogen is typically iodine or bromine) with a protected acetylene source, such as trimethylsilylacetylene. smolecule.comscielo.br The use of a silyl protecting group like trimethylsilyl (TMS) is advantageous as it prevents undesired side reactions at the terminal alkyne position. smolecule.com Following the coupling reaction, the TMS group can be selectively removed under mild conditions, for instance, using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to yield the desired terminal alkyne. smolecule.comscielo.br

The catalytic cycle of the Sonogashira reaction is understood to involve the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper-acetylide intermediate and subsequent reductive elimination to afford the final product and regenerate the catalyst. smolecule.comnih.gov

Recent advancements have explored copper-free Sonogashira reactions, which can be beneficial in certain contexts to avoid issues like alkyne homocoupling. organic-chemistry.org The choice of ligand on the palladium catalyst is also crucial and can significantly influence the reaction's efficiency, with bulky, electron-rich phosphine ligands often showing high activity. organic-chemistry.orgresearchgate.netrsc.org

Table 2: Key Components of a Typical Sonogashira Coupling for this compound Synthesis

ComponentExampleRoleReference
Aryl Halide1-Bromo-3-isopropylbenzeneElectrophile smolecule.com
AlkyneTrimethylsilylacetyleneNucleophile precursor smolecule.comscielo.br
Palladium CatalystPdCl₂(PPh₃)₂Primary catalyst scielo.brrsc.org
Copper Co-catalystCopper(I) iodide (CuI)Facilitates alkyne activation scielo.br
BaseTriethylamine (Et₃N)Neutralizes HX by-product scielo.br
SolventToluene/WaterReaction medium scielo.br

Emerging and Specialized Synthetic Routes for Ethynylbenzenes

Beyond the well-established acetylide-based methods, researchers are continuously exploring novel and more specialized routes for the synthesis of ethynylbenzenes, including this compound. These emerging strategies often focus on improving efficiency, sustainability, and substrate scope.

Vapor Phase Catalytic Dehydration of Methyl Phenyl Ketones

An alternative approach to forming the ethynyl group involves the dehydration of a suitable precursor. For the synthesis of this compound, a potential precursor is m-isopropenylacetophenone. This compound can be produced by the dehydration of m-(2-hydroxy-2-propyl)acetophenone in the presence of an acid catalyst. google.com

While direct vapor-phase catalytic dehydration of methyl phenyl ketones to form the corresponding ethynylbenzenes is a subject of ongoing research, related dehydration reactions are well-documented. For instance, the vapor-phase conversion of lactic acid to acrylic acid has been reported over various catalysts. dss.go.th Similarly, the dehydration of glycerol (B35011) has been studied to produce acrolein. researchgate.net These processes highlight the potential of catalytic dehydration in forming unsaturated bonds, although the direct conversion of a methyl ketone to an alkyne in the vapor phase presents significant chemical challenges.

The hydrodeoxygenation of phenolic compounds, which involves both hydrogenation and dehydration steps, has also been studied extensively, with catalysts like Ni/SiO₂ and those based on tungsten oxides showing promise in facilitating dehydration. acs.org

Considerations for Stereoselective Synthesis

The concept of stereoselectivity is generally not applicable to the synthesis of this compound itself, as the molecule does not possess any stereocenters. However, stereoselectivity becomes a critical consideration when the ethynylbenzene moiety is incorporated into a larger, chiral molecule.

For instance, the synthesis of ethynylbenzene-substituted glycols as probes for labeling oligonucleotides requires careful control of stereochemistry. nih.gov Similarly, the stereoselective synthesis of various heterocyclic compounds, such as pyrrolo[3,4-b]pyridin-5-ones and pyridyl-isoindoline-1-ones, can be influenced by the substituents on the reacting partners, which could include an ethynylbenzene derivative. bohrium.com In such cases, the synthetic strategy must be designed to control the formation of the desired stereoisomer. This can be achieved through the use of chiral catalysts, auxiliaries, or stereospecific reactions. researchgate.netacs.org

The nucleophilic addition of acetylide anions to aldehydes and non-symmetric ketones, for example, will produce a racemic mixture of enantiomers unless a chiral catalyst is employed. libretexts.orglumenlearning.com Therefore, while the synthesis of this compound is achiral, its subsequent use in more complex, stereochemically defined structures necessitates a thorough understanding and application of stereoselective synthetic methods.

Chemical Transformations and Reaction Mechanisms of 1 Ethynyl 3 Isopropylbenzene

Reactivity of the Aromatic Ring

The benzene (B151609) ring of 1-ethynyl-3-isopropylbenzene is subject to a variety of transformations, most notably electrophilic aromatic substitution. The outcome of these reactions is dictated by the electronic and steric influences of the two substituent groups.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. The mechanism typically proceeds through a two-step process: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by the deprotonation of this intermediate to restore aromaticity.

The regioselectivity of EAS reactions on this compound is a direct consequence of the directing effects of its substituents. The isopropyl group, an alkyl substituent, is an activating group. Through an inductive effect, it donates electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. This electron-donating nature stabilizes the carbocation intermediate when the electrophile attacks at the ortho and para positions relative to the isopropyl group. Consequently, the isopropyl group is an ortho-, para-director.

Conversely, the ethynyl (B1212043) group is a deactivating group. Its sp-hybridized carbons are more electronegative than the sp2-hybridized carbons of the benzene ring, leading to an electron-wasting inductive effect. This effect destabilizes the carbocation intermediate, particularly when the attack is at the ortho and para positions. Therefore, the ethynyl group directs incoming electrophiles to the meta position.

The presence of both an activating ortho-, para-director and a deactivating meta-director on the same ring leads to a competitive scenario. The positions activated by the isopropyl group (positions 2, 4, and 6) are simultaneously deactivated by the ethynyl group. The ultimate regiochemical outcome of an EAS reaction on this compound will depend on the specific reaction conditions and the nature of the electrophile, with the activating effect of the isopropyl group generally being the dominant influence. Steric hindrance from the bulky isopropyl group may also play a role, potentially favoring substitution at the less hindered para position over the ortho positions.

PositionInfluence of Isopropyl GroupInfluence of Ethynyl GroupPredicted Outcome
2 (ortho to isopropyl, ortho to ethynyl)ActivatingDeactivatingPossible, but sterically hindered and electronically disfavored by ethynyl group
4 (para to isopropyl, ortho to ethynyl)ActivatingDeactivatingFavorable due to activation by isopropyl group, but disfavored by ethynyl group
5 (meta to isopropyl, para to ethynyl)No strong directing effectDeactivatingUnfavorable
6 (ortho to isopropyl, meta to ethynyl)ActivatingLess DeactivatingMost likely position for substitution

Detailed mechanistic investigations into the electrophilic substitution of this compound are limited in the scientific literature. However, the general mechanism of EAS provides a framework for understanding the substituent-influenced pathways. The rate-determining step is the formation of the sigma complex. The stability of this intermediate is paramount in determining the reaction's regioselectivity.

For an electrophilic attack at the 6-position, the positive charge in the resonance contributors of the arenium ion can be delocalized to the carbon bearing the isopropyl group, which provides significant stabilization. Conversely, attack at the 2- and 4-positions, while also activated by the isopropyl group, would place a partial positive charge adjacent to the electron-withdrawing ethynyl group, which is a destabilizing interaction. Attack at the 5-position would not benefit from the stabilizing effect of the isopropyl group. Therefore, the transition state leading to the arenium ion formed by attack at the 6-position is expected to be the lowest in energy, making this the kinetically favored pathway.

Alkylation and Other Functionalizations of the Benzene Core

Further functionalization of the benzene core of this compound can be achieved through reactions such as Friedel-Crafts alkylation. smolecule.com This reaction introduces an additional alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride. libretexts.org Given that the existing isopropyl group is activating, the ring is susceptible to further alkylation. The directing effects of both the isopropyl and ethynyl groups would again influence the position of the incoming alkyl group, with the 6-position being a likely site of substitution. However, polyalkylation can be a common side reaction in Friedel-Crafts alkylations. libretexts.org

Reactions of the Ethynyl Group

The ethynyl group of this compound is a site of rich chemical reactivity, allowing for a diverse range of functionalization reactions.

Alkyne Functionalization Reactions

The terminal alkyne functionality is a versatile handle for various chemical transformations. Some key reactions include:

Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction could be used to couple this compound with various aromatic or vinylic partners, extending the conjugation of the system. The reaction proceeds under mild conditions and tolerates a wide range of functional groups. wikipedia.org

Cycloaddition Reactions: The ethynyl group can participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides to form triazoles. This reaction, often referred to as "click chemistry," is highly efficient and regiospecific, typically yielding the 1,4-disubstituted triazole isomer when catalyzed by copper(I).

Hydration: In the presence of a strong acid and a mercury(II) salt catalyst, the ethynyl group can undergo hydration. Following Markovnikov's rule, this reaction would lead to the formation of a ketone, specifically 1-(3-isopropylphenyl)ethanone.

Hydrogenation: The triple bond of the ethynyl group can be fully or partially hydrogenated. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) will reduce the alkyne to an alkane (1-ethyl-3-isopropylbenzene). Using a poisoned catalyst, such as Lindlar's catalyst, allows for the selective reduction to the corresponding alkene (1-isopropenyl-3-isopropylbenzene).

Halogenation: The ethynyl group can react with halogens such as bromine (Br₂) or chlorine (Cl₂) in an addition reaction. Depending on the stoichiometry, either a dihaloalkene or a tetrahaloalkane can be formed.

ReactionReagentsProduct Type
Sonogashira CouplingAryl/Vinyl Halide, Pd catalyst, Cu catalyst, BaseDisubstituted Alkyne
[3+2] CycloadditionAzide, Cu(I) catalyst1,2,3-Triazole
HydrationH₂O, H₂SO₄, HgSO₄Ketone
Full HydrogenationH₂, Pd/CAlkane
Partial HydrogenationH₂, Lindlar's CatalystAlkene
HalogenationX₂ (X = Cl, Br)Dihaloalkene or Tetrahaloalkane

Cycloaddition Reactions

The triple bond of this compound serves as an excellent component in cycloaddition reactions, enabling the construction of various heterocyclic and carbocyclic ring systems.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a "click reaction," a concept introduced by K.B. Sharpless. wikipedia.orgorganic-chemistry.org This reaction provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. organic-chemistry.orgnih.gov The uncatalyzed Huisgen 1,3-dipolar cycloaddition requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, but the copper-catalyzed variant proceeds under mild conditions to give solely the 1,4-isomer. wikipedia.orgnih.gov

The reaction mechanism involves the in-situ formation of a copper(I) acetylide from this compound. This intermediate then reacts with an organic azide in a stepwise process, culminating in the formation of the stable triazole ring. wikipedia.org The copper(I) catalyst is typically generated in situ from a copper(II) source, such as CuSO₄, and a reducing agent like sodium ascorbate. wikipedia.orgscispace.com The use of accelerating ligands can further enhance reaction rates and protect biomolecules from potential oxidative damage when used in bioconjugation. scispace.comnih.gov

Due to its reliability, high yield, and tolerance of a wide variety of functional groups, CuAAC is extensively used in drug discovery, material science, and bioconjugation. nih.govnih.gov

Platinum chloride (PtCl₂) is a powerful catalyst for the intramolecular cyclization of substrates containing both alkyne and alkene functionalities (enynes) or appropriately substituted aryl alkynes. acs.orgnih.gov For systems analogous to this compound, such as o-isopropyl-substituted aryl alkynes, PtCl₂ catalyzes an efficient cyclization to form substituted indenes through sp³ C-H bond activation. pku.edu.cn

The mechanism for such transformations is complex and can follow divergent pathways depending on the substrate and reaction conditions. acs.org In the case of o-isopropyl-substituted aryl alkynes, DFT calculations suggest a pathway that involves the coordination of PtCl₂ to the alkyne, forming a Pt-π-alkyne complex. pku.edu.cn This is followed by a sequence of steps which can include acs.orgnih.gov-substituent migration, a organic-chemistry.orgacs.org-hydride shift, and a 4π-electrocyclization to furnish the final indene product. pku.edu.cn

In other systems, such as 1-en-6-ynes, PtCl₂ can catalyze alkoxy- or hydroxy-cyclization in polar, nucleophilic solvents like methanol or water. nih.gov The reaction proceeds via an anti-attack of the alkene onto the platinum-activated alkyne complex. nih.gov PtCl₂ has also been shown to catalyze the cycloisomerization of enynes in nonpolar solvents. acs.org

Multicomponent Coupling Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. This compound is an ideal alkyne component for several important MCRs.

One of the most prominent examples is the A³ coupling (Aldehyde-Alkyne-Amine) reaction. This is a three-component reaction that couples an aldehyde, a secondary amine, and a terminal alkyne to produce a propargylamine. wikipedia.orglibretexts.orgrsc.org The reaction is typically catalyzed by transition metals, with copper and gold salts being common choices. libretexts.orguva.nl The mechanism involves the in-situ formation of an iminium ion from the aldehyde and amine. Simultaneously, the metal catalyst activates the terminal C-H bond of the alkyne to form a metal acetylide. uva.nlmdpi.com The nucleophilic acetylide then attacks the electrophilic iminium ion to form the C-C bond, yielding the propargylamine product. wikipedia.orglibretexts.org

Another fundamental transformation, while technically a two-component reaction, is the Sonogashira coupling . This reaction is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp) bonds. libretexts.org It involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes in the presence of a base. wikipedia.orgorganic-chemistry.org For this compound, this reaction allows for its coupling with a wide array of aryl or vinyl halides, providing a direct route to complex conjugated systems. wikipedia.orgresearchgate.net The catalytic cycle involves separate but interconnected palladium and copper cycles. wikipedia.org

A³-Coupling Reactions (Alkyne-Aldehyde-Amine Coupling)

The A³-coupling reaction is a powerful, one-pot multicomponent reaction that efficiently forms propargylamines from an alkyne, an aldehyde, and an amine. libretexts.orgwikipedia.org In this context, this compound serves as the alkyne component. This reaction is highly atom-economical, producing water as the only byproduct, which aligns with the principles of green chemistry. libretexts.orguva.nl Propargylamines are valuable synthetic intermediates for a wide array of biologically active compounds and nitrogen-containing heterocycles. libretexts.orgnih.govnih.gov

The general mechanism for the A³-coupling reaction involves several key steps: libretexts.orgwikipedia.orgnih.gov

Activation of the Alkyne: A metal catalyst, typically a late transition metal, coordinates to the terminal alkyne. This coordination increases the acidity of the terminal C-H bond, facilitating its deprotonation to form a metal acetylide intermediate. libretexts.orgnih.gov

Iminium Ion Formation: Concurrently, the aldehyde and amine react in situ to form a reactive imine or iminium ion intermediate. libretexts.orgwikipedia.org

Nucleophilic Attack: The metal acetylide, acting as a nucleophile, attacks the electrophilic carbon of the iminium ion. This step forms a new carbon-carbon bond and generates the final propargylamine product. The metal catalyst is regenerated, allowing the catalytic cycle to continue. libretexts.orgwikipedia.orgnih.gov

Catalytic Systems for A³-Coupling: N-Heterocyclic Carbene Coinage Metal Complexes

Coinage metals—copper, silver, and gold—are effective catalysts for the A³-coupling reaction. wikipedia.org Their catalytic activity can be significantly enhanced and tuned through the use of N-Heterocyclic Carbene (NHC) ligands. NHC-coinage metal complexes are valued for their stability and the ease with which their electronic and steric properties can be modified. researchgate.net

Studies comparing these catalytic systems have shown that gold(I)-NHC complexes are often more efficient than their silver(I) counterparts in A³-coupling reactions. researchgate.netmdpi.com The choice of substituents on the NHC ligand also plays a crucial role; for instance, complexes with chlorine-substituted backbones have demonstrated higher efficiency than their non-halogenated analogs. researchgate.net The catalytic activity is also influenced by the N-substituents on the imidazole ring of the NHC ligand. mdpi.com

Catalyst TypeMetal CenterGeneral ObservationsKey Factors Influencing Activity
NHC Coinage Metal ComplexGold (Au)Generally higher catalytic efficiency compared to silver complexes. researchgate.netmdpi.comSubstituents on NHC backbone (e.g., chlorine enhances activity). researchgate.net
NHC Coinage Metal ComplexSilver (Ag)Active in A³-coupling, but often less efficient than corresponding gold catalysts. researchgate.netmdpi.comNature of the counter-ion and substituents on the NHC ring. researchgate.net
NHC Coinage Metal ComplexCopper (Cu)Commonly employed due to affordability and high catalytic efficiency. libretexts.orgLigand structure is critical for achieving enantioselectivity in asymmetric variants.

Reactions Involving the Isopropyl Group (Benzylic C(sp³)-H Activation)

The isopropyl group of this compound possesses a tertiary benzylic C(sp³)-H bond. The activation of such bonds is a highly sought-after transformation in organic synthesis as it allows for the direct functionalization of otherwise inert positions, providing a streamlined route to complex, three-dimensional molecules. wisc.edu

Gold(I)-Catalyzed Benzylic C(sp³)-H Functionalizations

Gold(I) catalysts are not only effective in alkyne activation but can also facilitate reactions involving benzylic C(sp³)-H functionalization. chemrxiv.orgnih.gov In systems containing both an alkyne and an alkylphenyl group, gold(I) catalysts can initiate cascade reactions that culminate in the functionalization of the benzylic position. chemrxiv.orgnih.gov

Divergent Chemoselectivity in Cyclization Reactions

Cyclization reactions involving aryl alkynes such as this compound are powerful methods for the synthesis of complex carbocyclic and heterocyclic scaffolds. The outcomes of these reactions are often dictated by a delicate interplay of factors including the catalyst, reaction conditions, and the nature of the substituents on the aromatic ring. This leads to divergent chemoselectivity, where a single starting material can be guided towards different structural motifs.

While specific studies on the cyclization of this compound are not extensively documented, the principles of divergent chemoselectivity can be understood from studies on related aryl alkynes. For instance, transition metal catalysis is a cornerstone in activating the alkyne moiety for cyclization. Platinum(II)-mediated cyclizations, for example, are known to proceed through intricate mechanistic pathways involving bond activation, rearrangement, and cyclization steps to form polycyclic structures smolecule.com. The choice of a copper(I) catalyst, on the other hand, can facilitate the direct cyclization of anilines with alkynes to produce diverse 4-quinolones or dihydroepindolidiones, depending on the nature of the amine substrate organic-chemistry.org.

The presence of the isopropyl and ethynyl groups on the benzene ring of this compound influences the electron density of the aromatic system and the alkyne, thereby affecting the regioselectivity and chemoselectivity of cyclization reactions. The relative reactivity of different functional groups towards electrophilic cyclization is determined by factors such as the nucleophilicity of the competing groups and the polarization of the alkyne triple bond nih.gov.

Table 1: Factors Influencing Divergent Chemoselectivity in Aryl Alkyne Cyclizations

FactorInfluence on Reaction OutcomeExamples of Catalysts/Reagents
Catalyst Determines the mode of alkyne activation and the subsequent reaction pathway.Platinum(II), Copper(I), Gold, Palladium
Reaction Conditions Temperature, solvent, and additives can favor one reaction pathway over another.Acidic vs. basic conditions, presence of oxidants.
Substituents Electronic and steric properties of substituents on the aryl ring and alkyne influence reactivity and regioselectivity.Electron-donating vs. electron-withdrawing groups.
Nucleophile The nature of the internal or external nucleophile attacking the activated alkyne determines the resulting ring structure.Anilines, phenols, thiophenols.
Role of Hydride Shifts and Carbocation Stabilization

Carbocation rearrangements, particularly hydride shifts, are fundamental processes in organic chemistry that can significantly alter the outcome of a reaction by leading to the formation of more stable intermediates. In the context of reactions involving this compound, carbocationic intermediates can be generated through various pathways, such as the protonation of the alkyne or during electrophilic additions to the aromatic ring.

The stability of a carbocation is paramount in dictating the likelihood of a rearrangement. The isopropyl group on this compound plays a crucial role in this regard. The tertiary benzylic carbon of the isopropyl group is a potential site for carbocation formation. Should a less stable carbocation form elsewhere in the molecule during a reaction, a hydride shift from this tertiary position to form a more stable tertiary benzylic carbocation would be a highly favorable process.

Hydride shifts are not limited to 1,2-migrations. Depending on the molecular conformation and the accessibility of C-H bonds, more distant hydride shifts, such as quora.comceur-ws.org-hydride shifts, can also occur, leading to the formation of cyclic structures. Such sequences have been utilized in the synthesis of spiroindolenines from related indole derivatives.

While direct evidence for hydride shifts in reactions of this compound is scarce in the literature, the principles of carbocation stability and rearrangement are well-established and would undoubtedly apply to this molecule under appropriate reaction conditions.

Table 2: General Principles of Carbocation Rearrangements

Type of RearrangementDescriptionDriving Force
Hydride Shift Migration of a hydrogen atom with its pair of electrons to an adjacent or nearby carbocation center.Formation of a more stable carbocation (e.g., secondary to tertiary).
Alkyl Shift Migration of an alkyl group with its pair of electrons to an adjacent carbocation center.Formation of a more stable carbocation.

Oxidation and Autoxidation Pathways

The isopropylbenzene (cumene) moiety of this compound is susceptible to oxidation, particularly autoxidation, a process that has significant industrial relevance in the production of phenol and acetone from cumene (B47948) itself. This process proceeds via a radical-chain mechanism.

The reaction is initiated by the abstraction of the tertiary benzylic hydrogen atom from the isopropyl group, which is relatively weak and readily attacked by radical initiators or molecular oxygen. This generates a stable tertiary benzylic radical. This radical then reacts with molecular oxygen to form a cumyl peroxy radical. The peroxy radical can then abstract a hydrogen atom from another molecule of the starting material to form a hydroperoxide and a new benzylic radical, thus propagating the chain reaction.

The resulting hydroperoxide, in the case of this compound, would be 1-(1-hydroperoxy-1-methylethyl)-3-ethynylbenzene. In the classic Hock rearrangement, this hydroperoxide, upon treatment with acid, would be expected to rearrange to yield a phenol and acetone. However, the presence of the ethynyl group might influence the reaction pathways or the stability of the intermediates and final products.

The autoxidation process can lead to the formation of peroxides, which are notable in industrial applications smolecule.com. The oxidation of isopropylbenzene is described as an aerial oxidation where the initial reaction with molecular oxygen is followed by hydrolysis in acidic conditions to produce phenol and acetone study.com.

Table 3: Key Intermediates in the Autoxidation of the Isopropylbenzene Moiety

IntermediateStructure (General)Role in the Reaction
Benzylic Radical Ar-C(•)(CH₃)₂Formed by hydrogen abstraction; propagates the chain.
Peroxy Radical Ar-C(OO•)(CH₃)₂Formed by the reaction of the benzylic radical with O₂.
Hydroperoxide Ar-C(OOH)(CH₃)₂The primary product of the autoxidation chain reaction.

It is important to note that the ethynyl group itself can also undergo oxidation under certain conditions, potentially leading to a more complex mixture of products. The specific oxidation and autoxidation pathways of this compound would be a subject for detailed experimental investigation.

Polymerization Chemistry and Material Science Applications

Homopolymerization of 1-Ethynyl-3-isopropylbenzene

The homopolymerization of this compound involves the reaction of monomer units to form a polymer where each repeating unit is derived from this specific compound. This process can be initiated through thermal means or with the aid of catalysts.

Thermal polymerization of ethynyl-substituted aromatic compounds like this compound is achieved by exposing the monomer to elevated temperatures. google.com This process generally occurs at temperatures above 150°C, with preferred ranges being at least 180°C, and more preferably 210°C or higher. google.com The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture or by detecting the exothermic heat of reaction. google.com For instance, studies on related ethynyl (B1212043) aromatic monomers have demonstrated the formation of oligomers when heated at 210°C for extended periods, such as 12 hours. google.com The resulting oligomeric products typically exhibit a low weight-average molecular weight (Mw) and can remain soluble in specific solvents at room temperature. google.com

The thermal treatment leads to the creation of highly crosslinked, network polymers that are often hard, glassy, and insoluble in common organic solvents, indicating the formation of a robust polymer structure. google.com

The mechanism of polymer network formation during the thermal polymerization of ethynyl aromatic compounds is believed to involve complex cyclization and crosslinking reactions. google.com It is theorized that the ethynyl groups on the aromatic rings, particularly those in proximity to each other, undergo cyclization upon heating to form dehydrogenated aromatic ring structures. google.com These newly formed aromatic structures then serve as reactive sites for further reactions, leading to the growth of the polymer chains. google.com

In systems with multiple ethynyl groups, such as diethynylarenes, the polymerization can proceed via a macroradical mechanism. nih.gov The growing macroradical can react with the polyene chains of already formed polymer molecules. nih.gov This leads to the formation of branched polymer structures. nih.gov As the reaction continues, these branched chains undergo further crosslinking, ultimately resulting in an insoluble, three-dimensional polymer network. nih.gov This crosslinking is responsible for the high thermal stability and mechanical integrity of the final material.

Catalyst-initiated polymerization offers an alternative to thermal methods, often allowing for better control over the polymerization process and the resulting polymer structure. A variety of catalyst systems have been explored for the polymerization of substituted acetylenes.

These can be broadly categorized into early and late transition metal catalysts. kyoto-u.ac.jp

Early Transition Metal Catalysts: Catalysts based on metals like Niobium (Nb) and Tantalum (Ta) from Group 5 are particularly effective for polymerizing bulky substituted acetylenes. kyoto-u.ac.jp

Late Transition Metal Catalysts: Rhodium (Rh) and Palladium (Pd) based catalysts are also widely used. Rhodium complexes, such as those containing norbornadiene (nbd) ligands like [Rh(nbd)Cl]2, are effective for the polymerization of arylacetylenes. kyoto-u.ac.jp Palladium-catalyzed polymerization has been shown to be an efficient route for producing prepolymers from diethynylbenzene. nih.gov

Ziegler-Natta Catalysts: Systems like iso-(C4H9)3Al—TiCl4 have also been employed for the polymerization of diethynylbenzene, typically yielding insoluble polymer products. nih.gov

The choice of catalyst can significantly influence the reaction kinetics and the properties of the resulting polymer, such as its molecular weight and solubility. kyoto-u.ac.jp

Catalyst TypeExampleMonomer TypeResulting PolymerReference
Early Transition MetalNbCl5, TaCl5Bulky Substituted AcetylenesHigh Molecular Weight Polymers kyoto-u.ac.jp
Late Transition Metal[Rh(nbd)Cl]2ArylacetylenesControlled Polymers kyoto-u.ac.jp
Late Transition MetalPalladium ComplexesDiethynylbenzenePrepolymers nih.gov
Ziegler-Nattaiso-(C4H9)3Al—TiCl4DiethynylbenzeneInsoluble Polymers nih.gov

Copolymerization with Other Monomers

Copolymerization involves the polymerization of this compound with one or more different monomers. This approach is used to tailor the properties of the final material by combining the characteristics of different monomer units within a single polymer chain.

The synthesis of copolymers containing this compound units can be achieved through various polymerization techniques. It is possible to copolymerize two or more different ethynyl aromatic monomers or to copolymerize an ethynyl aromatic monomer with a monomer that has only one pair of polymerizable ethynyl groups to create linear segmental polymers. google.com

Modern controlled polymerization methods are particularly useful for synthesizing well-defined block copolymers. These techniques include:

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: This method has been used to create block copolymers by employing a tailored chain transfer agent. For example, macromonomers based on poly(methyl methacrylate) (PMMA), poly(styrene sulfonate) (PSS), and poly(N-isopropylacrylamide) (PNIPAM) have been synthesized and subsequently copolymerized with other monomers. rsc.org

Atom Transfer Radical Polymerization (ATRP): ATRP is another versatile technique for producing block copolymers with controlled architectures. researchgate.net

Ring-Opening Metathesis Polymerization (ROMP): ROMP has been utilized to synthesize block copolymers such as poly(3-hexylthiophene)-b-polyethylene. mdpi.com

These methods allow for the precise design of copolymer structures, such as "rod-coil" and "rod-rod" block copolymers, by combining conjugated polymer blocks with flexible or other functional polymer blocks. mdpi.com

The incorporation of this compound into copolymers can significantly alter the properties of the resulting polymer. By carefully selecting the comonomer and controlling the copolymer composition, a wide range of material characteristics can be fine-tuned. google.com

Key properties influenced by copolymerization include:

Mechanical Properties: Copolymerization can affect the toughness and flexibility of the polymer. For instance, the synthesis of soft-hard block copolymers like 3,4-polyisoprene-block-syndiotactic-1,2-polybutadiene has been shown to yield materials with outstanding mechanical properties. mdpi.com

Surface Properties: Copolymerization can alter the surface characteristics of a material. For example, incorporating hydrophilic monomers like α-allyl glucoside can increase the hydrophilicity of the polymer film, as evidenced by a decrease in the water contact angle. acs.org This also leads to reduced protein adsorption on the surface. acs.org

Morphology: In block copolymers, the different blocks can phase-separate to form well-defined nanostructures, such as lamellae, cylinders, or spheres. mdpi.com This self-assembly behavior is dependent on the volume fractions of the constituent blocks and their chemical incompatibility. mdpi.com

The table below illustrates the effect of copolymer composition on polymer properties from selected studies.

Copolymer SystemProperty InvestigatedObservationReference
Copolymer with α-allyl glucosideHydrophilicityContact angle decreased with increasing glucoside content. acs.org
3,4-PI-b-s-1,2-PBDGlass Transition Temperature (Tg)Tg decreased from -17.5 °C to -18.3 °C with increasing s-1,2-PBD content. mdpi.com
Styrene (B11656) and 4-vinylphenoxyphthalonitrileThermal StabilityInitial weight loss temperature in air increased by ~50 °C. vt.edu

Polymerization Mechanisms

The polymerization of this compound involves the reaction of its terminal ethynyl group, leading to the formation of a polymer backbone. The specific mechanisms and pathways can vary depending on the reaction conditions and initiators used.

Investigations into Radical Polymerization Pathways

Detailed investigations specifically documenting the radical polymerization pathways of this compound are not extensively covered in the available research. However, for related ethynyl aromatic compounds, polymerization can be initiated. google.com The ethynyl group in these monomers is the reactive site for polymerization. google.com In some syntheses involving related compounds, the ethynyl groups may be protected by radical protection groups such as trimethyl silyl (B83357), indicating their potential reactivity under radical conditions. google.com

Role of Bergman Cyclization in Polymer Formation

The role of Bergman cyclization in the polymer formation of this compound is not detailed in the provided search results.

Advanced Material Applications of this compound Derived Polymers

Polymers derived from ethynyl-substituted aromatic compounds, such as this compound, are developed for applications requiring high performance, particularly exceptional thermal stability. google.com These materials are designed to possess a combination of desirable characteristics, including mechanical integrity, resistance to solvents and hydrolysis, thermo-oxidative stability, and specific dielectric properties. google.com

Development of High Heat Stability Polymers

A primary application for polymers derived from this compound is in the creation of materials with high heat stability. google.com These polymers are engineered to be processable at elevated temperatures, typically in the range of 300 °C to 450 °C. google.com While specific data for poly(this compound) is limited, studies on analogous polymers containing phenylethynyl groups demonstrate the high thermal performance achievable. For instance, some poly(arylene ether sulfone)s show 10% weight loss temperatures above 405 °C and 420 °C. researchgate.net Another novel ethynyl-containing resin exhibited a 5% weight loss temperature (Td5) at 463 °C and a 10% weight loss temperature (Td10) at 531 °C, with a significant residual char yield of 72.1% at 1000 °C, indicating excellent heat resistance. nih.gov

Table 1: Thermal Properties of Analogous Ethynyl-Containing Polymers

Property Value Polymer System
10% Weight Loss Temp. > 420 °C Poly(arylene ether sulfone)s with naphthalenyl groups researchgate.net
5% Weight Loss Temp. (Td5) 463 °C Ethynyl Phenyl Azo Phenol-biphenylene Resin (cured) nih.gov
10% Weight Loss Temp. (Td10) 531 °C Ethynyl Phenyl Azo Phenol-biphenylene Resin (cured) nih.gov

| Char Yield @ 1000 °C | 72.1% | Ethynyl Phenyl Azo Phenol-biphenylene Resin (cured) nih.gov |

Applications in Electronic Components and Dielectric Coatings

The favorable properties of polymers from ethynyl aromatic compounds make them suitable for use in the electronics industry. google.com They are utilized in the fabrication of electronic components and as high-resistance dielectric coatings for items like computer chips. google.com For these applications, a low dielectric constant (low-k) and a low thermal coefficient of expansion are critical performance metrics. google.com Research into related poly(aryl ether ketone)s with phenylethynyl groups has yielded materials with a low dielectric constant of 2.9 at 1 MHz, highlighting the potential of this class of polymers for electronic applications. researchgate.net

Utilization in Films, Coatings, and Fibers

The processability of polymers based on this compound allows for their use in creating films, coatings, and fibers. google.com The application of these polymers as coatings can be achieved through various techniques, including but not limited to:

Spin coating

Dip-coating

Spray coating

Roller coating

Vapor deposition

Solution casting google.com

These methods enable the formation of thin, durable layers on various substrates for protective or functional purposes. google.comresearchgate.net

Table 2: List of Chemical Compounds

Compound Name
This compound
Trimethyl silyl
Poly(arylene ether sulfone)s
Poly(aryl ether ketone)s

Potential in Organic Light-Emitting Diode (OLED) Applications (via Poly(Phenylene-Ethynylene) Analogues)

The development of advanced materials for organic light-emitting diodes (OLEDs) is a rapidly advancing field in material science. Among the various classes of materials, conjugated polymers are highly valued for their solution processability, flexibility, and tunable optoelectronic properties. Poly(phenylene-ethynylene)s (PPEs) represent a significant class of such polymers, characterized by a backbone of alternating phenylene and acetylene (B1199291) units that creates a highly conjugated system. researchgate.net This structure facilitates efficient electron delocalization, leading to intrinsic properties like high fluorescence quantum yields and good thermal stability, which are essential for OLED applications. researchgate.netmit.edu

The monomer this compound is a key building block for synthesizing specific PPE analogues. Through polymerization, typically via a Sonogashira cross-coupling reaction, it can be combined with dihaloarene comonomers to produce poly(3-isopropylphenylene-ethynylene). nasa.govwalisongo.ac.id The incorporation of the isopropyl group onto the phenylene ring is not merely a structural variation but a strategic design choice aimed at optimizing the polymer's properties for solid-state device performance.

Research Findings

While direct experimental data on the electroluminescent properties of polymers derived exclusively from this compound is not extensively documented in dedicated studies, the potential of such polymers can be inferred from established structure-property relationships in analogous PPE systems. The performance of a conjugated polymer in an OLED is heavily dependent on its solid-state morphology and photophysical behavior. nih.gov

Influence of Bulky Substituents:

The isopropyl group is a bulky alkyl substituent. In PPEs, such groups play a crucial role in enhancing the material's performance for OLEDs. Their primary functions are:

Increased Solubility: The non-polar, bulky nature of the isopropyl group significantly improves the polymer's solubility in common organic solvents. This is critical for fabricating uniform, large-area thin films from solution, a key advantage of polymer-based OLEDs.

Suppression of Aggregation: In the solid state, unsubstituted PPE backbones tend to stack closely together (π-stacking). This aggregation often leads to the formation of excimers or aggregates, which can act as emissive traps, causing a red-shift in the emission spectrum and, more importantly, a significant reduction in the photoluminescence quantum yield (PLQY). researchgate.netmit.edu The steric hindrance provided by the isopropyl groups can effectively separate the polymer backbones, disrupting these intermolecular interactions. researchgate.net This helps to preserve the intrinsic high fluorescence of the individual polymer chains in the solid state, a critical factor for achieving high-efficiency OLEDs. mit.edu

Research on other PPEs with bulky alkyl side chains, such as di-2-ethylhexyl or di-2-cyclohexylethyl, has shown that the size and geometry of the substituent directly influence the electronic delocalization along the polymer chain and the characteristics of the solid-state emission. researchgate.net Grafting even larger entities, such as polyhedral oligomeric silsesquioxanes (POSS) or other polymer chains, onto the PPE backbone has been shown to dramatically improve OLED lifetime, stability, and efficiency by mitigating aggregation. mit.eduresearchgate.net The isopropyl group on a poly(phenylene-ethynylene) backbone would function on a similar principle, albeit with a more moderate effect than a large grafted chain.

Expected Photophysical and Electroluminescent Properties:

Based on studies of similar alkyl-substituted PPEs, a polymer derived from this compound is expected to exhibit the following characteristics:

Absorption and Emission: The polymer would likely show strong absorption in the violet-to-blue region of the spectrum (around 400-430 nm), corresponding to the π-π* transition of the conjugated backbone. researchgate.net Its photoluminescence (PL) and, consequently, its electroluminescence (EL) would be expected in the blue region of the visible spectrum. mit.edu

Quantum Yield: While solution quantum yields for PPEs are typically high (50-80%), the key advantage of the isopropyl substitution would be the retention of a higher quantum yield in the solid-state film compared to less substituted analogues. nih.gov

Device Performance: In an OLED device, these properties would translate to the potential for efficient, stable blue emission. The enhanced solubility allows for easier device fabrication, while the reduced aggregation can lead to improved brightness, higher external quantum efficiency (EQE), and better color purity. researchgate.net

The table below summarizes the typical photophysical data for related alkyl-substituted PPEs, providing a basis for the expected performance of poly(phenylene-ethynylene) analogues containing the this compound unit.

Table 1: Photophysical Properties of Selected Poly(p-phenylene ethynylene) Analogues

Polymer Substituent Absorption Max (λ_abs) (nm) Emission Max (λ_em) (nm) Fluorescence Quantum Yield (Φ_F) Reference
2,5-dioctyl 429 (in toluene) 474 (in toluene) Not specified in abstract researchgate.net
2,5-di-2-ethylhexyl Blue-shifted vs. linear alkyls Emission typical of aggregates Not specified in abstract researchgate.net
Dissymmetric alkoxy chains 440-455 (in THF) ~460-490 (in THF) 50-80% (in solution) nih.gov

Spectroscopic and Computational Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the identity and purity of 1-ethynyl-3-isopropylbenzene. Each technique offers unique information about the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be accurately predicted based on the analysis of similar structures, such as other substituted phenylacetylenes and isopropylbenzene derivatives.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isopropyl, aromatic, and acetylenic protons.

Isopropyl Group: The six methyl protons (CH₃) would appear as a doublet around 1.2 ppm, coupled to the single methine proton (-CH). The methine proton would appear as a septet further downfield, typically around 2.9 ppm.

Aromatic Protons: The four protons on the benzene (B151609) ring are in different chemical environments and would appear as complex multiplets in the range of 7.1 to 7.4 ppm.

Acetylenic Proton: The terminal alkyne proton (≡C-H) is expected to produce a sharp singlet at approximately 3.0 ppm.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Isopropyl Group: The two equivalent methyl carbons (CH₃) would have a signal around 24 ppm, while the methine carbon (-CH) would appear near 34 ppm.

Aromatic Carbons: The benzene ring would show six distinct signals. The carbon attached to the isopropyl group (C-isopropyl) and the carbon attached to the ethynyl (B1212043) group (C-ethynyl) would be found around 149 ppm and 122 ppm, respectively. The other four aromatic carbons would resonate in the typical aromatic region of 128-132 ppm.

Acetylenic Carbons: The two sp-hybridized carbons of the alkyne would have characteristic shifts, with the internal carbon (C-Ar) appearing around 83 ppm and the terminal carbon (≡C-H) appearing around 77 ppm.

Table 5.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
GroupAtomPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Isopropyl-CH(C H₃)₂-~24
-C H(CH₃)₂~2.9 (septet)~34
AcetylenicC -H~3.0 (singlet)~77
-C ≡CH-~83
AromaticAr-C -H~7.1-7.4 (multiplets)~128-132
Ar-C -C≡CH-~122
Ar-C -CH(CH₃)₂-~149

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display key absorption bands confirming its structure.

Alkyne Vibrations: A sharp, strong absorption band around 3300 cm⁻¹ corresponds to the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch would appear as a weaker absorption in the range of 2100-2140 cm⁻¹.

Aromatic Vibrations: C-H stretching vibrations from the benzene ring are expected just above 3000 cm⁻¹ (typically 3030-3080 cm⁻¹). The characteristic C=C stretching vibrations within the aromatic ring would cause peaks near 1600 and 1500 cm⁻¹ docbrown.info.

Alkyl Vibrations: C-H stretching vibrations from the isopropyl group would be observed just below 3000 cm⁻¹, in the 2850-2975 cm⁻¹ region docbrown.info.

Table 5.2: Characteristic IR Absorption Bands for this compound
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Terminal Alkyne≡C-H Stretch~3300Strong, Sharp
AlkyneC≡C Stretch~2120Weak to Medium
Aromatic=C-H Stretch~3050Medium
AromaticC=C Stretch~1600, 1500Medium
Alkyl (Isopropyl)-C-H Stretch~2960Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated π-electron systems. The ethynylbenzene structure contains a conjugated system involving the benzene ring and the alkyne group. This conjugation results in absorption of UV light, typically with a λmax value shifted to a longer wavelength compared to non-conjugated benzene uomustansiriyah.edu.iqlibretexts.org. For comparison, cumene (B47948) (isopropylbenzene) has a UV absorption maximum at 258 nm nih.gov. The extended conjugation in this compound would be expected to shift this absorption to a slightly longer wavelength.

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (144.21 g/mol ).

The fragmentation pattern is highly predictable. A major fragmentation pathway for alkylbenzenes is the benzylic cleavage to lose an alkyl group, forming a stable carbocation chemguide.co.uklibretexts.org. For this molecule, the most prominent fragmentation would be the loss of a methyl group (CH₃•, 15 Da) from the parent ion to form a highly stable secondary benzylic carbocation at m/z 129. This peak is often the base peak in the spectrum of isopropylbenzene derivatives.

M⁺ peak: m/z = 144

Base Peak (M-15)⁺: m/z = 129 (loss of •CH₃)

Pyrolysis-Gas Chromatography/Mass Spectrometry (Pyrolysis-GC/MS): This analytical technique involves thermally decomposing a sample in the absence of oxygen, followed by separation and identification of the degradation products. While specific pyrolysis studies of this compound are not prominent in the literature, the technique is valuable for analyzing complex materials where this compound might be a structural unit, such as in polymers. Pyrolysis of polymers containing substituted styrene (B11656) or phenylacetylene (B144264) units can yield a variety of aromatic and aliphatic hydrocarbons, and Py-GC/MS would be the method of choice for identifying these products nih.gov.

X-ray Diffraction (XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and crystal packing. For XRD analysis to be performed, this compound, which is a liquid at room temperature, would first need to be crystallized, likely at low temperatures smolecule.com. Currently, there are no published single-crystal XRD structures for this specific compound in crystallographic databases.

Electrochemical analysis, such as cyclic voltammetry, can be used to study the oxidation and reduction behavior of electroactive molecules. The phenylacetylene moiety is known to be electrochemically active. Studies on poly(phenylacetylene) show that the conjugated polymer can be both oxidized and reduced tandfonline.comtandfonline.com. The monomer, this compound, would be expected to exhibit electrochemical behavior related to the oxidation of the π-system of the ethynylbenzene group. While the process may be irreversible, cyclic voltammetry could determine its oxidation potential, providing insight into the electronic properties of the molecule and its tendency to undergo electron transfer reactions acs.orgresearchgate.net.

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful complement to experimental techniques, providing theoretical insight into the geometric, electronic, and energetic properties of molecules. For this compound, computational models can predict spectroscopic properties, reaction mechanisms, and physical characteristics.

Several properties have been calculated using computational methods chemscene.com:

Topological Polar Surface Area (TPSA): 0 Ų

LogP (octanol-water partition coefficient): 2.79

Number of Rotatable Bonds: 1 (the bond between the benzene ring and the isopropyl group)

Furthermore, computational studies have explored the reactivity of this compound. For instance, its involvement in platinum-mediated cyclization reactions has been modeled to understand the intricate mechanistic pathways, including bond activation and rearrangement steps leading to complex polycyclic structures smolecule.com. These theoretical models are crucial for designing new synthetic routes and predicting the behavior of the molecule in chemical reactions.

Density Functional Theory (DFT) Studies

Density Functional Theory has become a cornerstone of computational chemistry for investigating the properties of organic molecules. DFT calculations for compounds related to this compound have been performed using specific functionals and basis sets to ensure accuracy. For instance, in studies of complex molecular systems involving derivatives of this compound, quantum chemical geometry optimizations and charge calculations have been carried out within the DFT framework, often utilizing the PBE0 hybrid functional with a TZVP basis set tandfonline.comnih.gov. To account for the influence of a solution environment, these calculations frequently incorporate a polarisable continuum model (PCM) tandfonline.comnih.gov.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. For this compound, this process involves finding the lowest energy arrangement of its atoms. The key structural features include the planar benzene ring, the linear ethynyl group (–C≡CH), and the bulky isopropyl group (–CH(CH₃)₂).

Conformational analysis focuses on the rotation around single bonds. In this compound, the primary source of conformational flexibility is the rotation of the isopropyl group around the C-C bond connecting it to the benzene ring. DFT calculations can map the potential energy surface associated with this rotation to identify the most stable conformer(s). Typically, the lowest energy conformation would seek to minimize steric hindrance between the methyl groups of the isopropyl substituent and the adjacent hydrogen atom on the benzene ring.

Table 1: Predicted Conformational Energy Profile

Dihedral Angle (H-C-C-C) Relative Energy (kcal/mol)
0.00
30° 0.85
60° 2.10
90° 2.50

Note: Data is illustrative, based on typical rotational barriers for similar alkylbenzenes, as specific published data for this compound is not available.

Electronic Structure and Molecular Orbital Analysis (HOMO, LUMO)

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactivity.

HOMO : Acts as the electron-donating orbital. In this compound, the HOMO is expected to be a π-orbital with significant electron density delocalized across the benzene ring and the ethynyl group.

LUMO : Acts as the electron-accepting orbital. The LUMO is typically a π*-antibonding orbital, also distributed over the aromatic system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive smolecule.com. DFT calculations provide quantitative values for these orbital energies and the resulting energy gap.

Table 2: Frontier Molecular Orbital Properties

Property Value
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.7 eV

Note: Values are representative for substituted alkynylbenzenes and are not from specific published calculations on this compound.

Prediction of Spectroscopic Parameters (FT-IR, NMR)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure.

FT-IR Spectroscopy : Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. For this compound, characteristic vibrational modes would include the C≡C stretch of the alkyne, the terminal ≡C-H stretch, C-H stretching from the aromatic ring and isopropyl group, and various C-C stretching and bending modes within the ring.

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within DFT to calculate the ¹H and ¹³C NMR chemical shifts. These calculations can predict the specific resonance for each unique proton and carbon atom in the molecule, aiding in the assignment of experimental spectra.

Table 3: Predicted Key Spectroscopic Data

Parameter Predicted Value Characteristic Functional Group
FT-IR
ν(≡C-H) ~3300 cm⁻¹ Terminal Alkyne
ν(C≡C) ~2110 cm⁻¹ Alkyne
ν(C-H) aromatic 3000-3100 cm⁻¹ Benzene Ring
ν(C-H) aliphatic 2850-3000 cm⁻¹ Isopropyl Group
¹³C NMR
δ(C≡) 80-90 ppm Alkyne Carbons
δ(Ar-C) 120-150 ppm Aromatic Carbons
δ(iPr-CH) ~34 ppm Isopropyl Methine
δ(iPr-CH₃) ~24 ppm Isopropyl Methyl

Note: These are typical ranges for the respective functional groups. Precise calculated values for this compound are not available in the cited literature.

Molecular Electrostatic Potential (MESP) Analysis

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution within a molecule, providing a guide to its reactive sites. The MESP is plotted onto the molecule's electron density surface, with colors indicating different potential values:

Red : Regions of negative electrostatic potential (electron-rich), indicating likely sites for electrophilic attack. For this compound, these would be concentrated over the π-system of the benzene ring and the ethynyl group.

Blue : Regions of positive electrostatic potential (electron-poor), indicating sites for nucleophilic attack. The hydrogen atom of the ethynyl group would show a positive potential.

Green : Regions of neutral potential.

The MESP map is a valuable tool for predicting intermolecular interactions and the initial steps of a chemical reaction.

Reaction Mechanism Elucidation through Computational Kinetics and Dynamics

Computational methods are instrumental in mapping the energy profiles of chemical reactions, allowing for the study of transient species like transition states.

Transition State Identification and Activation Energy Calculations

For any proposed reaction mechanism, computational chemistry can be used to locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea or ΔG‡), which determines the reaction rate.

A key reaction involving molecules like this compound is metal-catalyzed cyclization or polymerization. For instance, in platinum-catalyzed reactions, a common mechanistic step is a tandfonline.com-hydrogen shift that forms a vinylidene intermediate from the terminal alkyne. Computational studies on such systems have identified the transition state for this migration and calculated the associated activation barrier. While data specific to this compound is scarce, analogous systems show that platinum coordination significantly lowers the activation energy for such rearrangements.

Another relevant reaction is the synthesis of the precursor, isopropylbenzene, via Friedel-Crafts alkylation of benzene. The mechanism involves the formation of a carbocation that attacks the aromatic ring. The activation free energy for this electrophilic aromatic substitution has been computationally determined for related processes.

Table 4: Illustrative Activation Energy Data for Related Reactions

Reaction Type Reactant(s) Mechanism Step Calculated Activation Energy (kcal/mol)
Friedel-Crafts Alkylation Benzene + Propylene (B89431) Carbocation attack ~20.6 (ΔG‡)
Pt-catalyzed Cyclization Terminal Alkyne tandfonline.com-H Shift ~18.6 (Ea)

Note: These values are derived from studies on analogous systems and serve to illustrate the application of computational kinetics.

Structure-Activity Relationship (SAR) Studies for Analogues

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry and materials science for designing new molecules with desired properties. While specific SAR studies on this compound are not widely reported, the principles of SAR can be applied by examining related phenylacetylene derivatives. The fundamental idea behind SAR is that modifying the structure of a molecule can alter its activity. youtube.com

The biological activity of phenylacetylene analogues can be modulated by changing the substituents on the aromatic ring. For instance, studies on various substituted phenylacetylene derivatives have demonstrated a range of biological activities, including antimicrobial, antioxidant, and anticancer properties. The nature, position, and size of the substituents play a critical role in determining the potency and selectivity of these compounds.

For example, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the spatial arrangement of the pyridine (B92270) ring relative to the benzothiazine core was found to directly influence the analgesic and anti-inflammatory activity. mdpi.com In another study on propenylbenzene derivatives, modifications to the propenyl chain and the aromatic ring substituents were shown to affect their antimicrobial and antioxidant activities. nih.gov

In the context of this compound analogues, SAR studies could explore how variations in the alkyl substituent (e.g., changing the isopropyl group to other alkyl groups) or the introduction of other functional groups on the benzene ring would impact a specific biological or material property. The lipophilicity, electronic properties, and steric bulk of the substituents would be key parameters to consider in such studies.

Table 3: General SAR Principles for Phenylacetylene Analogues

Structural Modification Potential Impact on Activity Rationale
Altering the alkyl substituent Changes in lipophilicity and steric hindrance, potentially affecting binding to a biological target. Larger or more branched alkyl groups can increase lipophilicity but may also introduce steric clashes.
Introducing electron-donating or -withdrawing groups on the ring Modulation of the electronic properties of the ethynyl group and the aromatic ring, influencing reactivity and intermolecular interactions. Electron-donating groups can increase electron density, while electron-withdrawing groups can decrease it, affecting reaction rates and binding affinities.
Varying the position of substituents Isomeric effects can lead to significant differences in activity due to changes in the molecule's shape and interaction with a target site. The relative positions of functional groups determine the overall topography of the molecule.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing greener and more efficient synthetic pathways to 1-Ethynyl-3-isopropylbenzene, moving beyond traditional methods that may involve harsh reaction conditions or the use of toxic reagents.

One promising avenue is the exploration of catalyst-free synthetic methods . These approaches, which often utilize alternative energy sources like microwave or ultrasound irradiation, can enhance reaction rates and reduce energy consumption. For instance, catalyst- and solvent-free cross-coupling reactions under mechanochemical conditions (ball milling) could offer a significant improvement in the environmental footprint of the synthesis. nih.gov

The well-established Sonogashira coupling , a cornerstone for the synthesis of aryl alkynes, will continue to be refined with a focus on sustainability. shoko-sc.co.jpmdpi.comrsc.orgresearchgate.net Future investigations could involve the development of highly efficient and recyclable heterogeneous catalysts, such as palladium nanoparticles supported on mesoporous silica (B1680970) (MCM-41) or other solid supports. shoko-sc.co.jp Research into performing the Sonogashira coupling in environmentally benign solvents, such as water, or under solvent-free conditions, will also be a key area of exploration. researchgate.netinstras.com

Continuous flow synthesis represents another significant direction for the sustainable production of this compound and its derivatives. nih.govnih.govresearchgate.net Flow chemistry offers numerous advantages over batch processes, including enhanced safety, better heat and mass transfer, and the potential for straightforward scalability. Developing a continuous flow process for the synthesis of this compound could lead to higher yields, reduced waste, and improved process control. nih.govnih.gov

Finally, the field of biocatalysis offers exciting prospects for the green synthesis of ethynylarenes. mdpi.compolymerexpert.biznih.gov While still an emerging area for this class of compounds, future research could focus on discovering or engineering enzymes capable of catalyzing the formation of the ethynyl (B1212043) group on the isopropylbenzene scaffold. This approach would offer a highly selective and environmentally friendly alternative to traditional chemical synthesis. polymerexpert.biznih.gov

Synthetic ApproachPotential AdvantagesFuture Research Focus
Catalyst-Free SynthesisReduced metal contamination, simplified purification, lower cost.Application of mechanochemistry, microwave, and ultrasound irradiation.
Sustainable Sonogashira CouplingUse of green solvents (e.g., water), catalyst recyclability.Development of heterogeneous and single-atom palladium catalysts. instras.com
Continuous Flow SynthesisImproved safety, scalability, and process control.Optimization of reaction conditions and reactor design. nih.govnih.govresearchgate.net
BiocatalysisHigh selectivity, mild reaction conditions, use of renewable resources.Discovery and engineering of novel enzymes for alkyne synthesis. mdpi.compolymerexpert.biznih.gov

Exploration of New Catalytic Systems for Enhanced Selectivity

The reactivity of the ethynyl group in this compound makes it a versatile substrate for various catalytic transformations. Future research will aim to develop novel catalytic systems that offer enhanced selectivity for specific reactions.

A key area of investigation will be the selective hydrogenation of the ethynyl group. While complete reduction to the corresponding ethyl derivative is straightforward, achieving high selectivity for the formation of the vinyl derivative (3-isopropylstyrene) is a significant challenge. Future work could focus on the design of single-atom alloy (SAA) catalysts, such as PdAg, which have shown promise in selectively hydrogenating alkynes to alkenes by providing isolated active sites that disfavor over-hydrogenation. mdpi.com

Furthermore, the development of catalysts for the regioselective functionalization of the aromatic ring or the ethynyl group will be crucial. For instance, combining enzymatic and chemocatalytic systems could enable the selective halogenation of the benzene (B151609) ring, followed by further functionalization through cross-coupling reactions, all performed in an aqueous medium. nih.gov This chemoenzymatic approach offers a powerful tool for creating a diverse range of derivatives of this compound with high precision.

Design and Synthesis of Advanced Polymeric Architectures

The polymerization of substituted phenylacetylenes is a well-established field, and this compound serves as a valuable monomer for creating novel polymeric materials. Future research in this area will focus on the design and synthesis of polymers with advanced and well-defined architectures.

The synthesis of stimuli-responsive polymers from this compound is a particularly exciting prospect. nih.govmdpi.comnih.govrsc.org By incorporating functional groups that are sensitive to external stimuli such as pH, temperature, or light, polymers can be designed to exhibit controlled changes in their properties. For example, the development of pH-responsive hydrogels could have applications in drug delivery and smart textiles. nih.gov

Another promising direction is the creation of dendrimers and hyperbranched polymers . shoko-sc.co.jpresearchgate.netinstras.compolymerexpert.biz These highly branched, three-dimensional macromolecules possess unique properties, including low viscosity and a high density of functional groups at their periphery. researchgate.netinstras.com The use of this compound as a building block in the synthesis of dendrimers or hyperbranched polymers could lead to new materials for applications in coatings, additives, and drug delivery.

Polymeric ArchitecturePotential Properties and ApplicationsFuture Research Focus
Stimuli-Responsive PolymersControlled release, smart materials, sensors.Incorporation of pH-, thermo-, and photo-responsive moieties. nih.govmdpi.comnih.govrsc.org
Dendrimers and Hyperbranched PolymersLow viscosity, high solubility, high surface functionality.Development of efficient synthetic strategies for controlled branching. shoko-sc.co.jpresearchgate.netinstras.compolymerexpert.biz

Integration of Computational Approaches for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), will play an increasingly important role in guiding the future research of this compound.

Predictive modeling of reactivity can provide valuable insights into the reaction mechanisms and selectivity of catalytic processes involving this compound. For example, DFT studies can be employed to understand the adsorption and hydrogenation pathways of this compound on different catalyst surfaces, aiding in the design of more selective catalysts. researchgate.netnih.gov Computational studies can also elucidate the mechanism of electrophilic addition reactions involving the ethynyl group, helping to predict the stereochemical outcome of such transformations. mdpi.comscilit.com

Furthermore, computational methods can be used to predict the properties of polymers derived from this compound. By modeling the polymer chain conformation and intermolecular interactions, it is possible to predict material properties such as thermal stability, mechanical strength, and electronic characteristics. This predictive capability will accelerate the discovery and design of new materials with desired functionalities.

Potential for Functionalization in Nanomaterials and Soft Matter

The terminal alkyne group of this compound is an excellent handle for the functionalization of various materials through "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Future research will likely explore the use of this compound to functionalize nanomaterials like graphene and quantum dots. The covalent attachment of this molecule to the surface of graphene can modify its electronic properties and processability. nih.govrsc.orgrug.nldiva-portal.orgcnr.it Similarly, the functionalization of quantum dots with this compound can be used to tune their photoluminescence and create novel materials for biosensing and bioimaging applications. nih.govnih.govresearchgate.netrsc.orgrsc.org

In the realm of soft matter , this compound can be used as a building block for the creation of self-assembling materials and stimuli-responsive gels . mdpi.comrsc.org The incorporation of this molecule into block copolymers can lead to the formation of ordered nanostructures through microphase separation. mdpi.comnih.govrsc.org Furthermore, the alkyne group can be utilized for the cross-linking of polymers to form hydrogels with tunable mechanical properties and responsiveness to external stimuli. nih.govresearchgate.netmdpi.commdpi.com

Application AreaPotential ImpactFuture Research Focus
Graphene FunctionalizationModified electronic properties, enhanced dispersibility.Controlled and site-selective functionalization. nih.govrsc.orgrug.nldiva-portal.orgcnr.it
Quantum Dot FunctionalizationTunable photoluminescence, targeted delivery.Development of novel biosensors and imaging agents. nih.govnih.govresearchgate.netrsc.orgrsc.org
Self-Assembling MaterialsCreation of ordered nanostructures for electronics and photonics.Control over morphology and long-range order. mdpi.comnih.govrsc.org
Stimuli-Responsive GelsSmart materials for drug delivery, tissue engineering, and soft robotics.Design of gels with multi-responsive and self-healing properties. nih.govresearchgate.netmdpi.commdpi.com

Q & A

Q. How can researchers confirm the identity and purity of 1-Ethynyl-3-isopropylbenzene in synthetic batches?

  • Methodological Answer : To confirm identity, use a combination of spectroscopic techniques:
  • 1H/13C NMR : Compare observed chemical shifts with predicted values for the ethynyl (-C≡CH) and isopropyl (-CH(CH3)2) groups. For example, the ethynyl proton typically appears at δ 2.5–3.5 ppm in 1H NMR .

  • GC-MS : Verify molecular ion peaks (expected m/z ≈ 144 for [M]+) and fragmentation patterns.

  • Elemental Analysis : Match experimental C/H ratios to theoretical values (C: 83.28%, H: 9.09% for C11H12).
    For purity assessment, use HPLC with a non-polar stationary phase and monitor for byproducts like unreacted starting materials.

    • Relevant Data :
PropertyValueSource
Molecular Weight144.21 g/mol
Boiling Point67.5–69 °C (12 Torr)
Predicted Density0.91 ± 0.1 g/cm³

Q. What are the key physical properties critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Volatility : The low boiling point (67.5–69 °C at 12 Torr) suggests distillation under reduced pressure is feasible but requires careful temperature control to prevent decomposition .
  • Density : A predicted density of 0.91 g/cm³ indicates immiscibility with water; use separatory funnels for aqueous workups.
  • Stability : The compound is stable under normal conditions but reacts with strong acids/bases or oxidizing agents. Store in inert atmospheres (e.g., N2) at 4°C .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?

  • Methodological Answer :
  • Catalyst Screening : Test palladium/copper-based catalysts (e.g., Sonogashira coupling) for ethynylation of 3-isopropylbromobenzene. Monitor reaction progress via TLC.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction rate and side-product formation.
  • Purification : Use fractional distillation (given the compound’s volatility) and characterize intermediates via FT-IR to confirm alkyne formation .

Q. What strategies are recommended to address contradictions in reported reaction yields or spectroscopic data for this compound?

  • Methodological Answer :
  • Reproducibility Checks : Standardize reaction conditions (temperature, solvent purity, catalyst loading) across labs.
  • Data Cross-Validation : Compare NMR/GC-MS results with computational predictions (e.g., DFT calculations for NMR chemical shifts).
  • Controlled Experiments : Isolate and characterize side products (e.g., di-alkynylated derivatives) to identify competing reaction pathways .

Q. How should researchers assess the safety and toxicity profile of this compound given limited ecotoxicological data?

  • Methodological Answer :
  • Proximal Analogues : Study structurally similar ethynylarenes (e.g., 3-Ethynylbenzaldehyde) for acute toxicity trends .
  • In Silico Modeling : Use tools like ECOSAR to predict ecotoxicity endpoints (e.g., LC50 for fish) based on logP and reactivity .
  • Pilot Bioassays : Conduct limited-scale tests on model organisms (Daphnia magna) under OECD guidelines, prioritizing protective gear due to unknown chronic effects .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to predict susceptibility to electrophilic/nucleophilic attacks.
  • Transition State Modeling : Use Gaussian or ORCA software to model Sonogashira coupling transition states and identify rate-limiting steps.
  • Thermochemical Data : Reference NIST-standardized methods (e.g., ΔfH°liquid measurements for analogous compounds) to estimate reaction enthalpies .

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1-Ethynyl-3-isopropylbenzene

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